molecular formula C14H10O3 B1616557 3-methoxy-6H-benzo[c]chromen-6-one CAS No. 1143-62-0

3-methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B1616557
CAS No.: 1143-62-0
M. Wt: 226.23 g/mol
InChI Key: BSGMHOUSWFFEMZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-methoxy-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological responses.

Mode of Action

This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these second messengers can then amplify the response of the cell to certain signals, leading to various downstream effects.

Biochemical Pathways

The inhibition of PDE2 by this compound affects the cAMP and cGMP signaling pathways . These pathways play key roles in a variety of physiological processes, including inflammation, smooth muscle relaxation, and the modulation of neural signals. By preventing the breakdown of cAMP and cGMP, this compound can potentially influence these processes.

Result of Action

The inhibition of PDE2 by this compound leads to an increase in the levels of cAMP and cGMP within the cell . This can amplify the cell’s response to certain signals, potentially leading to various physiological effects. For example, increased cAMP levels can lead to reduced inflammation, while increased cGMP levels can lead to smooth muscle relaxation.

Comparison with Similar Compounds

3-methoxy-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

IUPAC Name

3-methoxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)17-13(11)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGMHOUSWFFEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350545
Record name 3-methoxy-6H-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143-62-0
Record name 3-methoxy-6H-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1143-62-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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